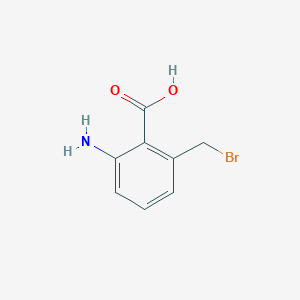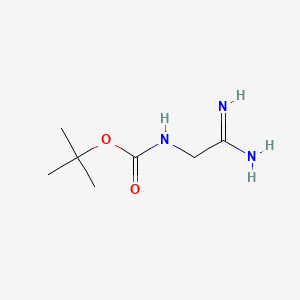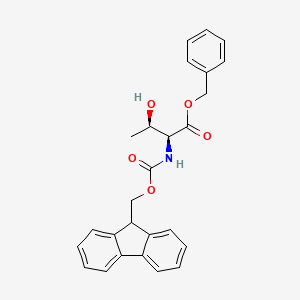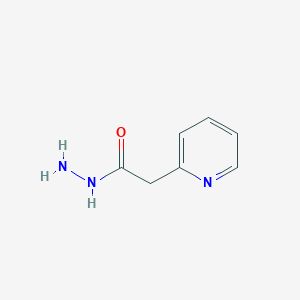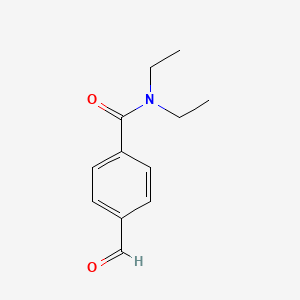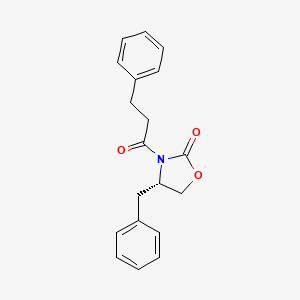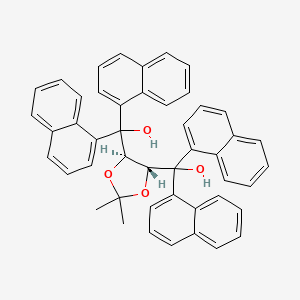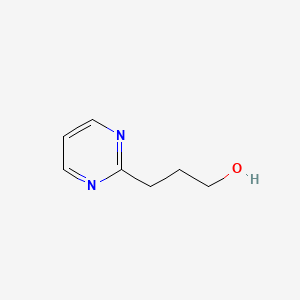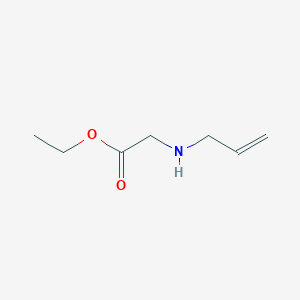![molecular formula C13H11NO B1337923 5,11-Dihydrodibenzo[b,e][1,4]oxazepine CAS No. 3433-74-7](/img/structure/B1337923.png)
5,11-Dihydrodibenzo[b,e][1,4]oxazepine
Overview
Description
5,11-Dihydrodibenzo[b,e][1,4]oxazepine is a heterocyclic compound with the molecular formula C13H11NO. It belongs to the class of oxazepines, which are seven-membered rings containing one oxygen and one nitrogen atom.
Mechanism of Action
Target of Action
It is known that the compound has an excellent activity of improving a digestive tract moving function .
Mode of Action
It is suggested that the compound acts as a calcium channel antagonist .
Biochemical Pathways
Given its role as a calcium channel antagonist , it can be inferred that it may affect calcium-dependent signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dihydrodibenzo[b,e][1,4]oxazepine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-arylated 2-aminophenols with 2-halogenated benzoic acids under basic conditions. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazepine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
5,11-Dihydrodibenzo[b,e][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepinones.
Reduction: Reduction reactions can convert the oxazepine ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxazepinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted oxazepines with different functional groups.
Scientific Research Applications
5,11-Dihydrodibenzo[b,e][1,4]oxazepine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a calcium channel antagonist, which could be useful in treating conditions like irritable bowel syndrome.
Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: Another oxazepine derivative with similar structural features but different substitution patterns.
Dibenzo[b,e][1,4]thiazepine: Contains a sulfur atom instead of oxygen, leading to different chemical properties and applications.
Uniqueness
5,11-Dihydrodibenzo[b,e][1,4]oxazepine is unique due to its specific arrangement of atoms within the oxazepine ring, which imparts distinct chemical and biological properties. Its ability to act as a calcium channel antagonist sets it apart from other similar compounds .
Properties
IUPAC Name |
6,11-dihydrobenzo[c][1,5]benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-2-6-11-10(5-1)9-15-13-8-4-3-7-12(13)14-11/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGIBJWUMUWIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC3=CC=CC=C3O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454644 | |
| Record name | 5,11-Dihydrodibenzo[b,e][1,4]oxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3433-74-7 | |
| Record name | 5,11-Dihydrodibenzo[b,e][1,4]oxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of phenoxazines and 5,11-dihydrodibenzo[b,e][1,4]oxazepines described in the research?
A1: The research highlights the first successful synthesis of phenoxazines and 5,11-dihydrodibenzo[b,e][1,4]oxazepines from 2-nitrenoaryl aryl ethers by strategically blocking ortho-positions. [] This controlled approach to inducing nitrene-mediated rearrangements provides a new pathway for synthesizing these specific heterocyclic ring systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


